molecular formula C6H8BrNO B13008920 cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile

cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile

Cat. No.: B13008920
M. Wt: 190.04 g/mol
InChI Key: ULZIFBHCBQJYNF-UHFFFAOYSA-N
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Description

cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring with a bromomethyl group, a hydroxyl group, and a nitrile group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile typically involves the bromination of a suitable cyclobutane precursor followed by the introduction of the hydroxyl and nitrile groups. One common method involves the bromination of 3-methylcyclobutanone, followed by the addition of hydroxyl and nitrile groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The nitrile group can be reduced to form an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl group.

    Oxidation Reactions: Products include cyclobutanones or other carbonyl-containing compounds.

    Reduction Reactions: Products include primary amines or other reduced forms of the nitrile group.

Scientific Research Applications

cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromomethyl group can act as an electrophile, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • cis-3-(Bromomethyl)cyclobutanecarboxylic acid
  • cis-3-(Benzyloxymethyl)cyclobutanol
  • cis-3-Hexenyl acetate

Uniqueness

cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile is unique due to the combination of its functional groups and the rigidity of the cyclobutane ring. This combination allows for specific reactivity and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

3-(bromomethyl)-3-hydroxycyclobutane-1-carbonitrile

InChI

InChI=1S/C6H8BrNO/c7-4-6(9)1-5(2-6)3-8/h5,9H,1-2,4H2

InChI Key

ULZIFBHCBQJYNF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CBr)O)C#N

Origin of Product

United States

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